molecular formula C48H24MnN4O8-3 B13651327 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)

(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)

Cat. No.: B13651327
M. Wt: 839.7 g/mol
InChI Key: OAWZTKNCHQQRKF-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt, also known as 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin cobalt(II), is a cobalt complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt typically involves the reaction of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin with cobalt salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete coordination of the cobalt ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve various ligands such as phosphines or amines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of cobalt, while substitution reactions can yield new cobalt complexes with different ligands .

Mechanism of Action

The mechanism of action of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzenaminato]]cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt ion plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. In biological systems, the compound can interact with molecular targets such as proteins and DNA, leading to various biochemical effects .

Properties

Molecular Formula

C48H24MnN4O8-3

Molecular Weight

839.7 g/mol

IUPAC Name

manganese(3+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-6

InChI Key

OAWZTKNCHQQRKF-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.